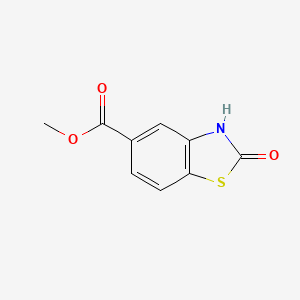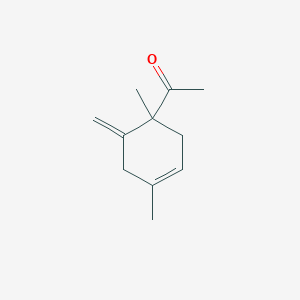![molecular formula C7H6N2OS B14364606 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one CAS No. 91859-64-2](/img/structure/B14364606.png)
2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
Solvent: Ethanol
Base: Triethylamine
Temperature: Room temperature to reflux
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Functionalized thiazole derivatives
Applications De Recherche Scientifique
2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one can be compared with other thiazole derivatives, such as:
Thiazole: A simpler structure with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its drug development applications against obesity and hyperlipidemia.
Thiazolo[4,5-b]pyridine: Shares a similar core structure but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
| 91859-64-2 | |
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-7(10)5-3-2-4-8-6(5)11-9/h2-4H,1H3 |
Clé InChI |
ANJLAEVMXQRAQF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(S1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)


